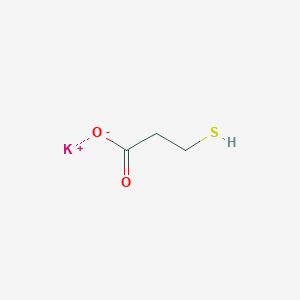
Potassium 3-mercaptopropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 3-mercaptopropionate is an organosulfur compound with the molecular formula C3H5KO2S. It is a potassium salt of 3-mercaptopropionic acid, characterized by the presence of both carboxylate and thiol functional groups. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium 3-mercaptopropionate can be synthesized through the neutralization of 3-mercaptopropionic acid with potassium hydroxide. The reaction is typically carried out in an aqueous medium, where 3-mercaptopropionic acid is dissolved in water and then neutralized with a stoichiometric amount of potassium hydroxide. The reaction can be represented as follows:
HSCH2CH2COOH+KOH→HSCH2CH2COOK+H2O
The resulting solution is then evaporated to obtain the solid this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves similar neutralization reactions but on a larger scale. The process may include additional purification steps such as recrystallization to ensure high purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions where the thiol group is oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: The compound can be reduced to form 3-mercapto-1-propanol using reducing agents such as sodium borohydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it reacts with alkyl halides to form thioethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, under basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: 3-Mercapto-1-propanol.
Substitution: Thioethers.
Applications De Recherche Scientifique
Chemistry: Potassium 3-mercaptopropionate is used as a reagent in organic synthesis, particularly in the formation of thioesters and thioethers. It is also employed in the preparation of hydrophilic gold nanoparticles due to its strong affinity for gold.
Biology: In biological research, this compound is used as a competitive inhibitor of glutamate decarboxylase, making it valuable in studies related to neurotransmission and convulsant activity.
Medicine: The compound’s ability to inhibit glutamate decarboxylase has implications in the study of epilepsy and other neurological disorders. It is used in experimental models to induce seizures for research purposes.
Industry: this compound is used in the production of polymer cross-linking agents, stabilizers for polyvinyl chloride, and as an antioxidant in various industrial applications.
Mécanisme D'action
The primary mechanism of action of potassium 3-mercaptopropionate involves its interaction with enzymes and proteins through its thiol group. It acts as a competitive inhibitor of glutamate decarboxylase by binding to the enzyme’s active site, thereby preventing the conversion of glutamate to gamma-aminobutyric acid (GABA). This inhibition leads to an increase in glutamate levels and a decrease in GABA levels, which can induce convulsant activity.
Comparaison Avec Des Composés Similaires
3-Mercaptopropionic Acid: The parent compound of potassium 3-mercaptopropionate, with similar chemical properties but different solubility and reactivity due to the absence of the potassium ion.
2-Mercaptopropionic Acid: Another thiol-containing compound with a similar structure but differing in the position of the thiol group.
Thiolactic Acid: A related compound with a thiol group attached to a lactic acid backbone.
Uniqueness: this compound is unique due to its combination of carboxylate and thiol functional groups, which confer distinct reactivity and solubility properties. Its potassium salt form enhances its solubility in water, making it more suitable for aqueous reactions compared to its parent acid.
Propriétés
Numéro CAS |
65086-45-5 |
|---|---|
Formule moléculaire |
C3H6KO2S |
Poids moléculaire |
145.24 g/mol |
Nom IUPAC |
potassium;3-sulfanylpropanoate |
InChI |
InChI=1S/C3H6O2S.K/c4-3(5)1-2-6;/h6H,1-2H2,(H,4,5); |
Clé InChI |
HQPOVXRZMWVOKV-UHFFFAOYSA-N |
SMILES |
C(CS)C(=O)[O-].[K+] |
SMILES canonique |
C(CS)C(=O)O.[K] |
Key on ui other cas no. |
65086-45-5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















